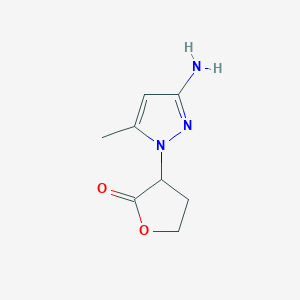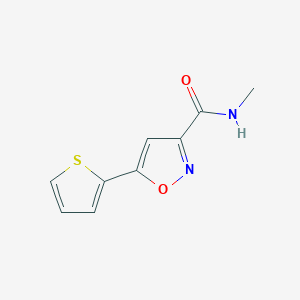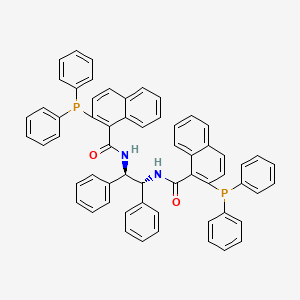
N,N'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a central 1,2-diphenylethane backbone with two diphenylphosphino groups and two naphthamide groups attached, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:
Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with ethylene dibromide.
Attachment of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of Naphthamide Groups: The final step involves the reaction of the intermediate compound with 2-naphthoyl chloride in the presence of a base to form the naphthamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphino groups, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound’s ability to form stable complexes with metals makes it valuable in studying metalloproteins and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent or in imaging techniques is ongoing.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles or biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)
- (1R,2R)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
Uniqueness
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in forming stable metal complexes and participating in catalytic reactions, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C60H46N2O2P2 |
|---|---|
Molekulargewicht |
889.0 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]-1,2-diphenylethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C60H46N2O2P2/c63-59(55-51-37-21-19-23-43(51)39-41-53(55)65(47-29-11-3-12-30-47)48-31-13-4-14-32-48)61-57(45-25-7-1-8-26-45)58(46-27-9-2-10-28-46)62-60(64)56-52-38-22-20-24-44(52)40-42-54(56)66(49-33-15-5-16-34-49)50-35-17-6-18-36-50/h1-42,57-58H,(H,61,63)(H,62,64)/t57-,58-/m1/s1 |
InChI-Schlüssel |
STYDRELSCOFWKF-YZCGSYMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


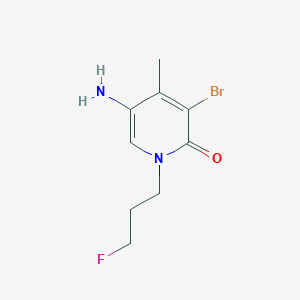
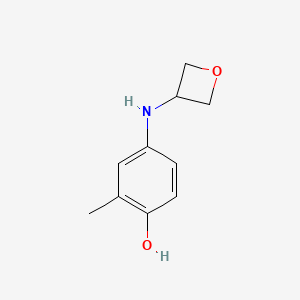
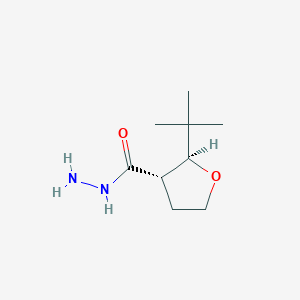
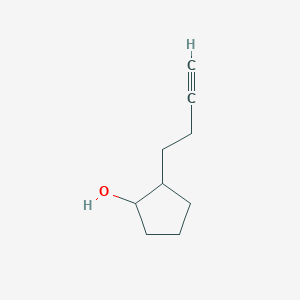
![tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13330955.png)
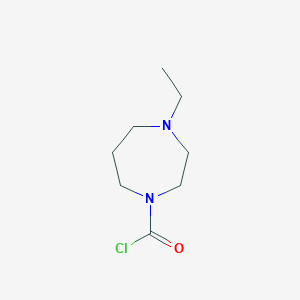
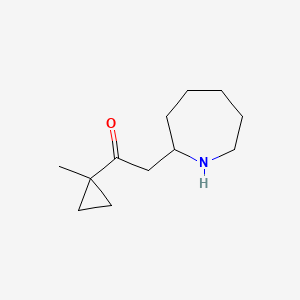

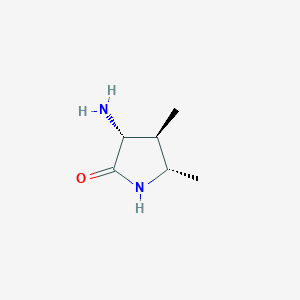
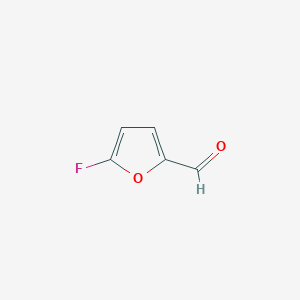
![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
